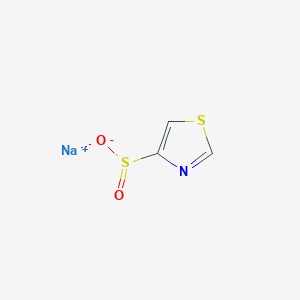
Sodiumthiazole-4-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodiumthiazole-4-sulfinate is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodiumthiazole-4-sulfinate typically involves the reaction of thiazole derivatives with sulfinating agents. One common method is the reaction of thiazole with sodium sulfite under controlled conditions to yield this compound. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high yields and purity. The final product is often purified through crystallization or filtration techniques.
化学反应分析
Types of Reactions: Sodiumthiazole-4-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates or sulfoxides.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonates and sulfoxides.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiazole derivatives.
科学研究应用
Sodiumthiazole-4-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds. It serves as a precursor in the formation of thiazole-based ligands and catalysts.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in the development of new antibiotics and preservatives.
Medicine: Research has shown its potential in drug development, particularly in creating new therapeutic agents for treating infections and inflammatory diseases.
Industry: this compound is used in the production of dyes, pigments, and rubber accelerators due to its reactivity and stability.
作用机制
The mechanism of action of sodiumthiazole-4-sulfinate involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, altering their activity and function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can modulate oxidative stress pathways by scavenging free radicals, thereby exhibiting antioxidant properties. It may also interfere with metabolic pathways in microorganisms, leading to their inhibition or death.
相似化合物的比较
Sodiumthiazole-4-sulfinate can be compared with other similar compounds such as:
Sodiumthiazole-2-sulfinate: Similar in structure but differs in the position of the sulfinyl group, leading to different reactivity and applications.
Sodiumbenzothiazole-2-sulfinate: Contains a benzene ring fused to the thiazole ring, resulting in distinct chemical and biological properties.
Sodiumisothiazole-4-sulfinate: An isomer with the sulfur and nitrogen atoms in different positions, affecting its chemical behavior and uses.
Uniqueness: this compound is unique due to its specific reactivity profile and the ability to undergo a wide range of chemical transformations. Its applications in diverse fields such as medicine, industry, and research highlight its versatility and importance.
属性
分子式 |
C3H2NNaO2S2 |
|---|---|
分子量 |
171.18 g/mol |
IUPAC 名称 |
sodium;1,3-thiazole-4-sulfinate |
InChI |
InChI=1S/C3H3NO2S2.Na/c5-8(6)3-1-7-2-4-3;/h1-2H,(H,5,6);/q;+1/p-1 |
InChI 键 |
ALWMNEZEHXUDQT-UHFFFAOYSA-M |
规范 SMILES |
C1=C(N=CS1)S(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


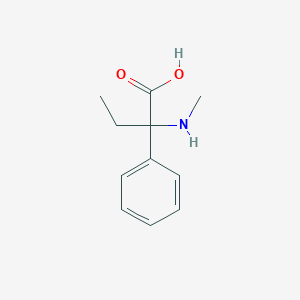

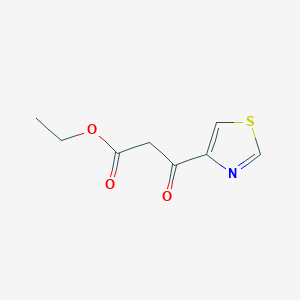
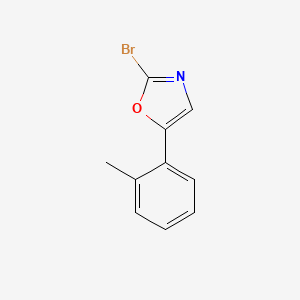

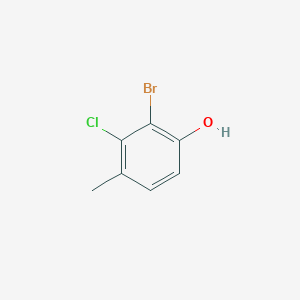
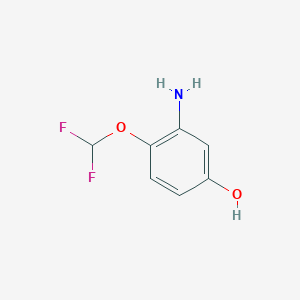

![3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylicacid](/img/structure/B13120831.png)
![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13120838.png)
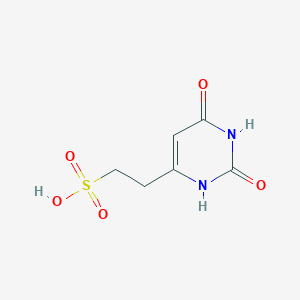
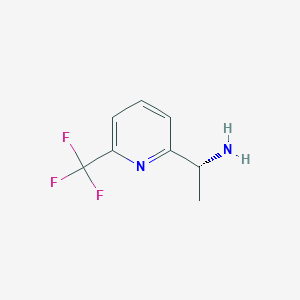
![2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid](/img/structure/B13120859.png)

